4-Phenylpiperidine-1-sulfonyl chloride

Description

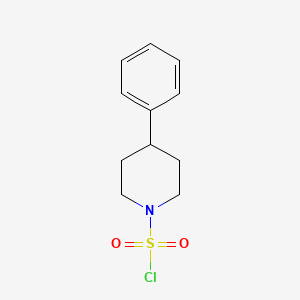

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S/c12-16(14,15)13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRJYALJKYVQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenylpiperidine 1 Sulfonyl Chloride and Its Precursors

Established and Evolving Synthetic Routes to the Compound

The preparation of 4-phenylpiperidine-1-sulfonyl chloride primarily involves the derivatization of the 4-phenylpiperidine (B165713) precursor. This is typically achieved through sulfonylation reactions, which have been a cornerstone of sulfonamide synthesis for decades.

Derivatization from 4-Phenylpiperidine

The most direct and widely employed method for the synthesis of this compound is the reaction of 4-phenylpiperidine with a suitable sulfonylating agent. This reaction forms the stable N-S bond characteristic of the desired product. The choice of sulfonylating agent and reaction conditions can be tailored to optimize yield and purity.

A common approach involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of a secondary amine, such as 4-phenylpiperidine, with sulfuryl chloride provides a direct route to the corresponding sulfonyl chloride. While specific procedural details for this compound are not extensively documented in readily available literature, analogous reactions with other piperidine (B6355638) derivatives provide a reliable framework for its synthesis. For instance, the synthesis of related N-sulfonylpiperidines often employs a chlorinated solvent like dichloromethane (B109758) and a tertiary amine base such as triethylamine (B128534) at reduced temperatures to control the exothermic nature of the reaction.

The general reaction scheme can be depicted as:

4-Phenylpiperidine + SO₂Cl₂ → this compound + HCl

The hydrochloric acid generated is typically scavenged by a base to drive the reaction to completion.

Sulfonylation Reactions in N-Sulfonylpiperidine Synthesis

Sulfonylation of amines is a fundamental transformation in organic chemistry for the preparation of sulfonamides. cbijournal.comrsc.org The reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base is the most conventional method. cbijournal.com In the context of N-sulfonylpiperidine synthesis, this involves the reaction of piperidine or its derivatives with a pre-formed sulfonyl chloride.

For the synthesis of this compound, the precursor is 4-phenylpiperidine, a secondary amine. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonylating agent. The reactivity of the amine can be influenced by steric hindrance and the electronic nature of the substituents on the piperidine ring.

Various sulfonylating agents can be employed, with sulfonyl chlorides and sulfuryl chloride being the most common. The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran, or diethyl ether being frequently used to avoid unwanted side reactions. cbijournal.com The addition of a base, such as pyridine (B92270) or triethylamine, is standard practice to neutralize the generated acid. cbijournal.com

Table 1: Representative Conditions for N-Sulfonylation of Secondary Amines This table presents data from analogous reactions to illustrate typical conditions, as specific data for this compound is not readily available.

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | RT | 86 | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | None (Solvent-free) | None | Microwave | 97 | rsc.org |

| Various Amines | p-Toluenesulfonyl chloride | Crosslinked poly(4-vinylpyridine) | - | - | High | researchgate.net |

Innovations in Green Chemistry for Sustainable Production

Recent advancements in chemical synthesis have placed a strong emphasis on the development of environmentally friendly and sustainable methods. This "green chemistry" approach seeks to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Several innovative strategies have been explored for the synthesis of sulfonyl chlorides and related compounds, which can be conceptually applied to the production of this compound.

Metal-Free and Aerobic Oxidative Chlorosulfonation

A significant advancement in green chemistry is the development of metal-free catalytic systems. For the synthesis of sulfonyl chlorides, metal-free and aerobic oxidative methods offer a more sustainable alternative to traditional routes that may employ stoichiometric and potentially toxic reagents.

One such approach involves the oxidative coupling of thiols and amines. While not a direct synthesis of this compound from 4-phenylpiperidine, these methods are relevant to the broader field of sulfonamide synthesis. For instance, iodine-catalyzed oxidative coupling of sulfonyl hydrazides and amines provides a metal-free route to sulfonamides. rsc.org Another strategy involves the I₂O₅-mediated direct sulfonylation of amines with arylthiols under metal-free conditions. rsc.org These methods often utilize readily available and less hazardous oxidants, with some even using molecular oxygen from the air as the terminal oxidant.

One-Pot Synthesis Protocols and Their Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot procedures have been developed for the synthesis of sulfonamides, which could be adapted for the production of compounds like this compound.

For example, a convenient one-pot synthesis of sulfonamides from thiols has been reported, where the in-situ preparation of sulfonyl chlorides is achieved by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine in the same pot. organic-chemistry.orgorganic-chemistry.org This approach eliminates the need to isolate the often-sensitive sulfonyl chloride intermediate. Another one-pot method involves the tandem N-sulfonylation/Ugi four-component reaction to produce complex pseudopeptides containing a sulfonamide linkage. rsc.org

Table 2: Examples of One-Pot Sulfonamide Synthesis This table presents data from analogous reactions to illustrate the efficiency of one-pot protocols.

| Starting Materials | Key Reagents | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Thiols, Amines | N-Chlorosuccinimide (NCS) | Sulfonamides | In-situ generation of sulfonyl chloride | organic-chemistry.orgorganic-chemistry.org |

| Sulfonyl chlorides, Glycines, Benzylamines, Benzaldehydes, Isocyanides | - | Pseudopeptide-sulfonamide conjugates | High complexity from simple starting materials | rsc.org |

Solvent-Free Methodologies in Sulfonyl Chloride Synthesis

The elimination of volatile organic solvents is a primary goal of green chemistry, as they are often flammable, toxic, and contribute to environmental pollution. Solvent-free reaction conditions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for conducting reactions under solvent-free conditions. For the synthesis of sulfonamides, a simple and efficient protocol has been developed for the chemoselective sulfonylation of various amines using microwave irradiation without any solvent or catalyst. rsc.org This method offers advantages such as shorter reaction times, cleaner reaction profiles, and excellent yields. rsc.org Another approach involves the use of a reusable, heterogeneous catalyst, such as zinc oxide nanoparticles, for the solvent-free synthesis of sulfonamides. cbijournal.com

These solvent-free methodologies, while not yet specifically reported for the synthesis of this compound, represent a promising avenue for the future development of more sustainable synthetic routes to this and other valuable chemical intermediates.

Catalytic Approaches in Synthesis

Catalysis offers a powerful platform for the synthesis of complex molecules by providing alternative, lower-energy reaction pathways. In the context of N-sulfonylpiperidine formation, both transition-metal catalysis and organocatalysis have emerged as pivotal tools, enabling transformations that are difficult to achieve through classical methods.

Transition-metal catalysis provides versatile and efficient routes for the formation of carbon-sulfur and nitrogen-sulfur bonds, which are fundamental to the synthesis of sulfonamides. While direct catalytic synthesis of this compound is not extensively documented, related catalytic methods for forming the N-sulfonyl bond are highly relevant.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form sulfonamides. One notable method involves the palladium-catalyzed Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids. nih.govrsc.org This three-component synthesis uses sulfuric chloride as the sulfur dioxide source and demonstrates high functional group tolerance. nih.govrsc.org Another approach is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which allows for the preparation of arylsulfonyl chlorides under mild conditions. nih.govfao.org These sulfonyl chloride intermediates can then be reacted with amines like 4-phenylpiperidine to yield the desired N-sulfonylpiperidine.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been effectively used in C-H bond activation and functionalization, including reactions involving sulfonamides and their precursors. Cationic rhodium complexes can catalyze the direct amidation of arene C-H bonds using sulfonyl azides as the amino source, with dinitrogen as the only byproduct. acs.org While this forms an N-aryl sulfonamide, the principles of activating the N-S bond are pertinent. Additionally, rhodium-catalyzed systems have been developed for the addition of benzamide (B126) C-H bonds to N-sulfonyl aldimines, showcasing the utility of rhodium in manipulating sulfonyl-containing compounds. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation, a modern extension of the Ullmann reaction, is a powerful method for constructing N-(hetero)aryl sulfonamides from sulfonamides and (hetero)aryl halides. nih.gov The combination of copper salts with ligands such as oxalamides or 4-hydroxypicolinamides provides a robust catalytic system for coupling a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. nih.govresearchgate.net This approach is particularly valuable for the direct N-arylation of sulfonamides, avoiding the need for pre-functionalized sulfonyl chlorides. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | Sulfamoyl chlorides, boronic acids | Three-component synthesis; in situ generation of sulfamoyl chloride. | nih.govrsc.org |

| Palladium | Chlorosulfonylation | Arylboronic acids, phenyl chlorosulfate | Mild conditions; provides arylsulfonyl chloride intermediates. | nih.govfao.org |

| Rhodium | C-H Amidation | Arenes, sulfonyl azides | Direct C-H activation; oxidant-free conditions. | acs.org |

| Copper | N-Arylation (Ullmann-type) | Sulfonamides, (hetero)aryl halides | Ligand-enabled coupling; broad substrate scope including aryl chlorides. | nih.gov |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While not typically used for the direct synthesis of sulfonyl chlorides, organocatalysts are instrumental in transformations involving the sulfonamide moiety, highlighting its role in catalyst design and substrate activation.

Proline Sulfonamide Catalysts: Proline derivatives featuring a sulfonamide group have been developed as highly effective organocatalysts for various asymmetric reactions, including aldol, Mannich, and Michael reactions. nih.govnih.govresearchgate.net In these systems, the sulfonamide group enhances the acidity of the catalyst and participates in hydrogen bonding to activate the substrate, thereby controlling the stereochemical outcome of the reaction. nih.govrsc.org The development of catalysts like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat") demonstrates the successful integration of the sulfonamide framework into practical, large-scale applications. nih.gov

Thiourea (B124793) and Squaramide Catalysts: Thiourea- and squaramide-based organocatalysts function as powerful hydrogen-bond donors. wikipedia.org They activate electrophiles, such as carbonyls and imines, by forming a non-covalent, clamp-like double hydrogen bond. wikipedia.org Bifunctional catalysts that combine a thiourea or squaramide unit with a basic site (e.g., a tertiary amine) can simultaneously activate both the nucleophile and the electrophile. researchgate.net These catalysts have been successfully applied in sulfa-Michael reactions and other conjugate additions, demonstrating their utility in forming C-S bonds and functionalizing molecules containing sulfur. researchgate.net

| Catalyst Type | Example Structure | Mode of Action | Typical Application | Reference |

|---|---|---|---|---|

| Proline Sulfonamide | N-Tosyl-L-prolinamide | Enamine formation and H-bond activation | Asymmetric Aldol and Mannich Reactions | nih.govresearchgate.net |

| Thiourea-Sulfonamide | Bifunctional catalyst with thiourea and amine moieties | Dual H-bond donation to electrophile | Asymmetric Michael Additions | researchgate.net |

| N-Sulfinylurea | Chiral N-tert-butanesulfinyl-N'-arylurea | H-bond donation and chiral induction from sulfur center | Aza-Henry Reactions | beilstein-journals.org |

Scale-Up Considerations and Process Optimization in Research

Transitioning the synthesis of sulfonyl chlorides from a laboratory setting to a larger scale presents significant challenges related to safety, efficiency, and cost. uk-cpi.com Traditional methods, such as electrophilic aromatic substitution with chlorosulfonic acid, are often highly exothermic and utilize hazardous reagents, making them difficult to control in large batch reactors. rsc.orgmdpi.com Consequently, modern research focuses on process optimization and innovative manufacturing technologies.

Design of Experiments (DoE): A systematic approach to process optimization is the use of Design of Experiments (DoE). acsgcipr.org DoE is a statistical tool used to efficiently explore the impact of multiple reaction parameters (e.g., temperature, reagent equivalents, time) on the yield and purity of the product. mdpi.comrsc.org By performing a structured set of experiments, researchers can build a predictive model of the reaction, identify the most critical parameters, and determine the optimal conditions to maximize yield while minimizing impurities and reaction time. mdpi.com This methodology was successfully used to optimize the batch synthesis of an aryl sulfonyl chloride before scaling up. mdpi.com

Continuous Flow Chemistry: Continuous flow manufacturing has emerged as a superior alternative to traditional batch processing for hazardous reactions like chlorosulfonation. rsc.orgrsc.org In a flow reactor, small volumes of reagents are continuously mixed and reacted in a coiled tube or microreactor, offering precise control over reaction parameters and significantly improved heat transfer. rsc.orgrsc.org This exquisite control minimizes the risk of thermal runaway associated with highly exothermic processes. rsc.org Furthermore, flow chemistry can lead to substantial improvements in space-time yield, process consistency, and reliability. mdpi.com The development of automated continuous systems, incorporating multiple continuous stirred-tank reactors (CSTRs) and real-time monitoring, has enabled the safe and efficient production of multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.com

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway due to poor heat transfer in large volumes. | Excellent heat transfer and small reactor volumes minimize safety hazards. | rsc.orgmdpi.com |

| Process Control | Difficult to maintain precise temperature and mixing control throughout the vessel. | Exquisite control over temperature, pressure, and residence time. | rsc.org |

| Scalability | Scaling up can be non-linear and problematic. | Scalable by running the system for longer durations ("scaling out"). | mdpi.com |

| Space-Time Yield | Generally lower due to longer heating/cooling cycles and addition times. | Significantly higher due to intensified conditions and short residence times. | mdpi.com |

| Reagent Handling | Requires handling large quantities of hazardous materials at once. | Small quantities of hazardous reagents are handled at any given time. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Phenylpiperidine 1 Sulfonyl Chloride

Transformations Involving the Sulfonyl Chloride Moiety

The reactivity of 4-phenylpiperidine-1-sulfonyl chloride is primarily centered around the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This functional group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a diverse array of sulfonamide derivatives and other sulfur-containing compounds.

The most conventional transformation of sulfonyl chlorides is their reaction with primary or secondary amines to yield sulfonamides. nih.gov This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with a wide spectrum of biological activities. cbijournal.comnih.gov The reaction of this compound with an amine proceeds through a nucleophilic substitution mechanism at the sulfur atom.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is an excellent leaving group. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) generated as a byproduct. cbijournal.com The use of a base prevents the protonation of the reactant amine, which would render it non-nucleophilic.

The reactivity of the amine nucleophile can vary depending on its electronic and steric properties. Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com A wide variety of primary and secondary amines, including aliphatic, cyclic, and aromatic amines, can be successfully employed to generate a library of N-substituted 4-phenylpiperidine-1-sulfonamides. organic-chemistry.org

Beyond amines, the electrophilic nature of the sulfonyl chloride group allows it to react with other organic nucleophiles, although these reactions are generally less common than sulfonamide formation.

Alcohols: In the presence of a base, this compound can react with alcohols to form sulfonate esters. This reaction is analogous to the formation of carboxylate esters from acyl chlorides. The basic conditions are necessary to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The resulting sulfonate esters can be useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Thiols: Thiols, being sulfur analogs of alcohols, can also react as nucleophiles. libretexts.org The reaction of this compound with a thiol (in the presence of a base to form a thiolate) would be expected to yield a thiosulfonate ester. Thiosulfonates are a distinct class of sulfur-containing compounds with their own unique reactivity profile. researchgate.net

Grignard Reagents: Reaction with organometallic reagents like Grignard reagents can lead to the formation of sulfones. organic-chemistry.org However, this transformation often proceeds via an intermediate sulfinate, which can then be further manipulated. nih.gov

The relative reactivity of these nucleophiles towards the sulfonyl chloride generally follows their nucleophilicity, with amines being more reactive than alcohols or thiols under similar conditions.

The sulfonyl chloride moiety can be chemically transformed into other sulfur-containing functional groups, expanding the synthetic utility of this compound.

Sulfinamides: Through a process involving in-situ reduction, sulfonyl chlorides can be converted into sulfinamides. nih.gov This transformation can be achieved using reducing agents like triphenylphosphine (B44618) in the presence of an amine. The reaction proceeds through the reduction of the sulfonyl chloride to a more reactive sulfinylating agent, which is then trapped by the amine. nih.gov This provides access to a different oxidation state of sulfur directly from the sulfonyl chloride precursor.

Thioethers (Sulfides): Methods have been developed for the synthesis of thioethers from sulfonyl chlorides. One such strategy involves a phosphine-mediated deoxygenation of the sulfonyl chloride, where a transient intermediate is trapped by an activated alcohol to facilitate carbon-sulfur bond formation. researchgate.net

Sulfones: As mentioned, sulfones can be prepared via reaction with Grignard reagents. organic-chemistry.org Additionally, sulfones are often synthesized by the oxidation of precursor sulfides. nih.gov Therefore, a multi-step sequence involving conversion of the sulfonyl chloride to a thioether followed by oxidation could also yield sulfones.

Derivatization and Functionalization of the Piperidine (B6355638) Ring System

While the sulfonyl chloride group offers a primary site for chemical modification, the 4-phenylpiperidine (B165713) scaffold itself can be further functionalized to create more complex molecular architectures. These modifications can be made either before the introduction of the sulfonyl chloride group or, if the reaction conditions are compatible, on the intact this compound molecule.

The formation of the sulfonyl chloride from 4-phenylpiperidine is, in itself, an N-functionalization, creating a stable N-S bond. The resulting sulfonamide group is generally robust and resistant to cleavage. However, if the sulfonyl chloride is reacted with a primary amine to form a secondary sulfonamide (R-SO₂-NH-R'), the nitrogen atom of the sulfonamide is acidic and can be deprotonated by a strong base. The resulting anion can then be N-alkylated, providing a route to tertiary sulfonamides. libretexts.org This sequential approach allows for the introduction of three distinct substituents onto the piperidine nitrogen framework (the piperidine ring itself, the sulfonyl group, and a new alkyl group).

Late-stage functionalization of the carbon framework of the 4-phenylpiperidine core is a powerful strategy for generating structural diversity.

Phenyl Group Functionalization: The phenyl ring is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The N-sulfonylpiperidine group would act as a deactivating, meta-directing group if the reaction were to proceed through an electrophilic attack on the phenyl ring. However, directed ortho-metalation strategies could potentially be employed to achieve substitution at the ortho position of the phenyl ring.

Piperidine Ring Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy. Rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-protected piperidines. nih.gov The choice of catalyst and the nature of the N-protecting group (in this case, the sulfonyl group) can direct the functionalization to different positions on the ring (e.g., C2, C3, or C4). nih.gov For instance, specific catalytic systems have been developed that favor functionalization at the C4 position of N-substituted piperidines. nih.gov Such methods could potentially be applied to this compound to introduce substituents onto the piperidine carbons, although the compatibility of the sulfonyl chloride group under these conditions would need to be carefully evaluated.

Advanced Mechanistic Investigations

Advanced studies into the reactivity of this compound and related sulfonyl chlorides have provided significant insights into their chemical behavior. These investigations, employing a combination of experimental and computational methods, have helped to map out reaction pathways, understand the formation of transient species, and predict the outcomes of complex transformations.

Elucidation of Reaction Pathways and Intermediates

The reactivity of sulfonyl chlorides is characterized by the formation of several key intermediates that dictate the course of the reaction. In reactions involving N-heterocycles, such as those related to the piperidine moiety, the initial step often involves the N-sulfonylation of the nitrogen atom. This activation is crucial for subsequent transformations.

A plausible mechanistic pathway for reactions involving sulfonyl chlorides and pyridine derivatives begins with the N-sulfonylation of the pyridine substrate to form a pyridinium (B92312) salt. nih.gov This initial product is highly activated, making the protons on the adjacent alkyl groups more acidic and susceptible to deprotonation by a base, such as triethylamine (Et3N). nih.gov This deprotonation leads to the formation of a critical alkylidene dihydropyridine (B1217469) intermediate. nih.gov This intermediate is the key species that then reacts with an excess of sulfonyl chloride, leading to the final sulfonated product. nih.gov

In other systems, the reaction of a thiol-containing compound with sulfuryl chloride (SO2Cl2) has been shown to proceed through a sulfenyl chloride intermediate. nih.gov The formation and subsequent trapping of this intermediate are critical steps in the synthesis of more complex molecules. nih.gov The kinetics of such reactions can be complex, with studies on the synthesis of sulfonyl chlorides from disulfides and thiols revealing unusual sigmoidal behavior for product formation, indicating a multi-step mechanism with the build-up of reactive intermediates. rsc.org

The choice of solvent can also play a significant role by stabilizing charged intermediates. Polar aprotic solvents, for instance, have been shown to enhance reaction kinetics in sulfonylation reactions.

Below is a table summarizing key intermediates identified in reactions involving sulfonyl chlorides and related compounds.

| Precursor(s) | Key Intermediate(s) | Reaction Type |

| 4-Picoline derivative + Aryl sulfonyl chloride | N-sulfonyl pyridinium salt | C-Sulfonylation |

| N-sulfonyl pyridinium salt + Base (e.g., Et3N) | Alkylidene dihydropyridine | C-Sulfonylation |

| Menthyl thioglycolate + Sulfuryl chloride (SO2Cl2) | Sulfenyl chloride | Chlorothiol–ene reaction |

| Disulfides/Thiols + 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) | Multiple proposed intermediates | Oxidative chlorination |

Stereochemical Control and Asymmetric Transformations

The stereochemistry of the 4-phenylpiperidine core is a critical factor influencing the compound's interaction with biological targets and its reactivity in chemical transformations. For 4-alkyl-4-arylpiperidine derivatives, the conformation of the molecule, specifically whether the 4-aryl group is in an axial or equatorial position, has been shown to be a determining factor for its biological activity. nih.gov Potent opioid agonists, for example, tend to prefer a chair conformation with the 4-aryl group in the axial position when protonated. nih.gov Conversely, compounds that exhibit a preference for an equatorial 4-aryl group often act as antagonists. nih.gov

The sulfonyl group can be leveraged to direct stereochemical outcomes in asymmetric synthesis. N-sulfonyl ketimines, for instance, have been used in asymmetric [4+2] annulation reactions to produce N-heterocycles with high diastereoselectivity and excellent enantioselectivity (up to 99% ee). oaepublish.com In these reactions, chiral catalysts, often those capable of hydrogen bonding, are employed to control the facial selectivity of the attack on the ketimine, thereby establishing defined stereocenters in the product. oaepublish.com

While sulfoxonium ylides are more commonly known as safer alternatives to diazo compounds, their application in catalytic enantioselective transformations has been a more recent development. rsc.org These reagents highlight a growing trend in organosulfur chemistry toward developing novel asymmetric methods.

The table below summarizes examples of stereochemical control in reactions involving N-sulfonyl compounds and related piperidine derivatives.

| Reactant(s) | Catalyst/Method | Product Type | Stereochemical Outcome |

| 4-Alkyl-4-arylpiperidine derivatives | Conformational preference | Opioid ligands | Activity depends on axial/equatorial preference of 4-aryl group. nih.gov |

| N-sulfonyl ketimine + Aminochalcone | Chiral guanidine (B92328) catalyst | Tetrahydroquinazoline | Good diastereoselectivities (>8:1) and excellent enantioselectivities (97%-99% ee). oaepublish.com |

Computational Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the reactivity and selectivity of molecules like this compound at an electronic level. Methods such as Density Functional Theory (DFT) and molecular dynamics simulations are frequently used to complement experimental findings.

Computational studies on piperidine-based compounds have been employed to decipher their binding modes with protein targets. nih.gov By performing docking analysis and molecular dynamics simulations, researchers can identify crucial amino acid residues that interact with the ligand and understand the structural basis for its biological activity. nih.gov These studies can reveal why certain conformations or orientations of the molecule, such as the arrangement of hydrophobic groups and basic nitrogen atoms, are preferred for binding. nih.gov

For sulfonamide chemistry, DFT methods are used to study molecular structures, vibrational frequencies, and electronic properties. nih.gov Theoretical calculations can corroborate experimental data from techniques like IR and NMR spectroscopy and provide a deeper understanding of bonding and charge distribution. nih.gov For example, computational studies have been used to investigate the structure and spectroscopic parameters of various sulfonamide derivatives, providing excellent agreement with experimental values. nih.govmdpi.com These methods can also be applied to study reaction mechanisms, predict the stability of intermediates, and rationalize observed product distributions.

The following table outlines the application of various computational methods in the study of piperidine and sulfonamide-containing compounds.

| Computational Method | Application | Insights Gained |

| Molecular Docking | Elucidating ligand-protein interactions | Prediction of binding poses and identification of key interactions with receptor sites. nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of ligand-protein complexes | Revealing crucial amino acid residues for binding and understanding the dynamic behavior of the complex over time. nih.gov |

| Density Functional Theory (DFT) | Corroborating experimental data (e.g., X-ray, NMR, IR) | Calculation of molecular geometry, vibrational frequencies, and chemical shifts to support experimental characterization. nih.govmdpi.com |

| DFT | Investigating reaction mechanisms | Studying tautomerism, stability of intermediates, and transition states to understand reaction pathways. mdpi.com |

Applications of 4 Phenylpiperidine 1 Sulfonyl Chloride in Complex Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the sulfonyl chloride functional group, coupled with the stable piperidine (B6355638) core, makes this compound an excellent starting point for the synthesis of various heterocyclic systems. Chemists utilize it to introduce the 4-phenylpiperidine-1-sulfonyl moiety into molecules or to build more elaborate ring structures.

The piperidine ring is a fundamental structural unit in a vast number of pharmaceuticals and natural alkaloids. researchgate.net 4-Phenylpiperidine-1-sulfonyl chloride is frequently employed to generate novel substituted piperidine derivatives. The primary route for this transformation is the reaction of the sulfonyl chloride with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. cbijournal.com This reaction effectively attaches a new substituent to the piperidine nitrogen, allowing for systematic structural modifications.

For example, the synthesis of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold has been explored, demonstrating the utility of piperidine building blocks in creating compounds with specific biological targets. nih.gov Research into dopamine (B1211576) D2 receptor ligands has also led to the generation of novel series of 4-phenylpiperidines, highlighting the importance of this scaffold in neuroscience drug discovery. nih.gov Each reaction with a different amine or other nucleophile results in a unique substituted piperidine derivative, enabling the exploration of structure-activity relationships (SAR). researchgate.net The development of synthetic routes to highly substituted piperidines is an active area of research, with various catalytic methods being employed to create complex, multi-functionalized ring systems. ajchem-a.comnih.gov

Beyond simple substitution, this compound can be a key component in the synthesis of more complex, conformationally constrained fused and bridged heterocyclic systems. youtube.com These rigid structures are of significant interest in medicinal chemistry as they can enforce specific pharmacophoric geometries, potentially leading to higher receptor affinity and selectivity. nih.gov

The synthesis of such systems often involves multi-step sequences where the sulfonamide linkage, formed from the sulfonyl chloride, acts as a tether for subsequent ring-forming reactions. For instance, intramolecular cyclization strategies can be employed on a suitably functionalized sulfonamide derivative to construct a new ring fused or bridged to the parent piperidine. Recent advances in synthetic methodology, such as electrooxidative radical cascade cyclizations of enynes, have enabled the concise assembly of complex bridged and fused sulfonamides containing medium-sized rings. nih.govrsc.org While these examples may not start with the exact title compound, they establish a clear precedent for using sulfonamide-tethered substrates to build intricate bicyclic and polycyclic architectures. nih.gov

Role as a Key Intermediate in Multi-Step Synthesis

The predictable reactivity of this compound makes it an ideal intermediate in longer, multi-step synthetic campaigns. It serves as a reliable handle to introduce the 4-phenylpiperidine-1-sulfonyl group, which can be carried through several reaction steps before final modification or can be a crucial part of the final molecular target's core structure. nih.gov

The most direct and widespread application of this compound is as a precursor for the synthesis of sulfonamides. ucl.ac.uk The reaction between a sulfonyl chloride and an amine is one of the most robust and efficient methods for forming the sulfonamide functional group, a key pharmacophore found in numerous approved drugs. cbijournal.comnih.gov

By reacting this compound with a diverse panel of primary and secondary amines, a large variety of sulfonamides can be generated. This versatility allows for the systematic modification of the R-group attached to the sulfonamide nitrogen, which is critical for tuning a compound's pharmacological and pharmacokinetic properties. This strategy is a cornerstone of medicinal chemistry, enabling the rapid exploration of chemical space around a core scaffold. mdpi.comnih.gov The synthesis is typically straightforward, often involving the simple mixing of the sulfonyl chloride and the amine in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. cbijournal.com

The following table illustrates the synthesis of various sulfonamides from this compound and different primary amines.

| Amine Reactant (R-NH₂) | Product Name | Resulting R-Group on Sulfonamide |

|---|---|---|

| Aniline | N-phenyl-4-phenylpiperidine-1-sulfonamide | Phenyl |

| Benzylamine | N-benzyl-4-phenylpiperidine-1-sulfonamide | Benzyl |

| Cyclohexylamine | N-cyclohexyl-4-phenylpiperidine-1-sulfonamide | Cyclohexyl |

| tert-Butylamine | N-(tert-butyl)-4-phenylpiperidine-1-sulfonamide | tert-Butyl |

| 4-Fluoroaniline | N-(4-fluorophenyl)-4-phenylpiperidine-1-sulfonamide | 4-Fluorophenyl |

Natural products provide a rich source of inspiration for the development of new drugs. rsc.org However, their total synthesis can be exceedingly complex, and their structures are often not optimal for therapeutic use. Consequently, chemists frequently synthesize simplified or modified analogs that retain the biological activity but are more accessible synthetically. rsc.org

This compound serves as a valuable intermediate in the creation of such analogs. The sulfonamide group is present in some natural products, and the 4-phenylpiperidine (B165713) moiety can act as a mimic for other cyclic or aromatic portions of a natural product's structure. nih.govresearchgate.net By incorporating this building block, synthetic chemists can efficiently construct analogs that probe key structural features of a natural product, potentially leading to compounds with improved potency, selectivity, or metabolic stability.

Contribution to Chemical Library Synthesis for Research

In modern drug discovery, high-throughput screening of large compound libraries is a primary method for identifying new lead compounds. The synthesis of these libraries requires robust, high-yielding reactions that can be performed on a wide range of substrates, often in a parallel or automated fashion.

This compound is an excellent building block for chemical library synthesis due to the reliable and efficient nature of sulfonamide formation. researchgate.net Its reaction with amines is highly dependable, making it suitable for parallel synthesis where an array of different amines are reacted with the single sulfonyl chloride to quickly generate a library of related sulfonamides. mdpi.com Solid-phase synthesis techniques can also be employed, where a substrate is attached to a resin and then reacted with a sulfonyl chloride, allowing for easy purification by simple filtration and washing. nih.gov This approach enables the rapid generation of hundreds or thousands of distinct compounds, which can then be screened for biological activity, significantly accelerating the early stages of drug development.

Utility in the Development of Architectures Relevant to Medicinal Chemistry Research

The 4-phenylpiperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). wikipedia.orgnih.gov Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. This compound serves as a key reactive intermediate, enabling the incorporation of this valuable pharmacophore into a diverse range of larger, more complex molecular architectures.

The primary utility of this compound in synthetic chemistry lies in the reactivity of the sulfonyl chloride group. This functional group readily reacts with primary and secondary amines to form highly stable sulfonamide linkages. cbijournal.com This classic transformation is a cornerstone of medicinal chemistry, utilized to connect different molecular fragments and to generate libraries of novel compounds for biological screening. The sulfonamide group itself is not merely a linker; it is a key functional group found in a wide array of marketed drugs, known for its ability to act as a hydrogen bond donor and acceptor, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. cbijournal.com

The synthetic strategy involves the straightforward coupling of this compound with a wide variety of amine-containing building blocks. This approach allows for the systematic exploration of the chemical space around the 4-phenylpiperidine core, a process central to structure-activity relationship (SAR) studies. By varying the amine coupling partner, researchers can fine-tune the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the resulting molecules. This modular approach is highly efficient for generating novel chemical entities for drug discovery programs.

For instance, reacting this compound with various aromatic, heteroaromatic, or aliphatic amines can produce a library of N-substituted 4-phenylpiperidine-1-sulfonamides. This strategy is analogous to the synthesis of other bioactive sulfonamides where a sulfonyl chloride is coupled with a cyclic amine to produce new hybrid molecules. mdpi.com The resulting compounds, which merge the established 4-phenylpiperidine scaffold with other pharmacophoric elements, can be screened for activity against a multitude of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The 4-phenylpiperidine framework is a known constituent of ligands for opioid and dopamine receptors, making the sulfonamide derivatives synthesized from this compound attractive candidates for investigation in neuroscience research. nih.govnih.gov

The research findings below illustrate the synthetic utility of sulfonyl chlorides in creating medicinally relevant architectures, a principle directly applicable to this compound.

| Reactant Class (Amine) | Reagent | Resulting Compound Class | Potential Therapeutic Relevance of Scaffold |

| Primary Aryl Amines (e.g., Aniline) | This compound | N-Aryl-4-phenylpiperidine-1-sulfonamide | CNS agents, Opioid receptor modulators nih.govnih.gov |

| Secondary Cyclic Amines (e.g., Piperazine) | This compound | 1-(4-Phenylpiperidine-1-sulfonyl)piperazine | CNS agents, Kinase inhibitors mdpi.com |

| Aliphatic Amines (e.g., Propylamine) | This compound | N-Alkyl-4-phenylpiperidine-1-sulfonamide | Dopaminergic stabilizers, Analgesics nih.govnih.gov |

| Amino Acid Esters | This compound | N-(4-Phenylpiperidine-1-sulfonyl)amino acid ester | Protease inhibitors, Peptidomimetics |

This synthetic versatility allows this compound to be a valuable tool in the hands of medicinal chemists. It provides a reliable and efficient route to novel molecular structures built around the privileged 4-phenylpiperidine core, facilitating the discovery and development of new therapeutic agents.

Computational and Theoretical Investigations of 4 Phenylpiperidine 1 Sulfonyl Chloride

Electronic Structure Analysis and Bonding Characteristics

The electronic structure and bonding characteristics of 4-phenylpiperidine-1-sulfonyl chloride have been elucidated through computational methods, primarily employing Density Functional Theory (DFT). jddtonline.infonih.gov Theoretical studies on analogous aryl sulfonyl piperazine (B1678402) and other sulfonamide derivatives, often utilizing the B3LYP functional with a 6-31G(d,p) basis set, provide a framework for understanding the electron distribution and bonding within this molecule. jddtonline.inforesearchgate.net

Molecular Orbitals and Electron Distribution: Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In structurally similar sulfonamides, the HOMO is typically localized on the phenylpiperidine moiety, while the LUMO is predominantly centered on the sulfonyl chloride group. nih.gov This distribution indicates that the phenylpiperidine ring acts as the primary electron donor, while the sulfonyl chloride group is the electron-accepting site.

Bonding Analysis: Natural Bond Orbital (NBO) analysis is a key tool for investigating the bonding characteristics, including hyperconjugative interactions and charge delocalization. jddtonline.info In related sulfonamide structures, significant delocalization of electron density is observed, particularly involving the lone pairs of the nitrogen and oxygen atoms and the pi-orbitals of the phenyl ring. jddtonline.info The sulfur-nitrogen (S-N) bond in the sulfonamide linkage exhibits characteristics typical of a strong covalent bond, which is further influenced by the electronic effects of the phenyl and chloride substituents. researchgate.net

Mulliken charge analysis of similar molecules reveals a significant positive charge on the sulfur atom of the sulfonyl group, making it highly electrophilic. jddtonline.info The nitrogen atom of the piperidine (B6355638) ring and the oxygen atoms of the sulfonyl group carry negative charges, highlighting their nucleophilic character. jddtonline.info These charge distributions are fundamental to the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict reactive sites. jddtonline.inforesearchgate.net For molecules analogous to this compound, MEP analysis shows negative potential regions (red/yellow) localized around the sulfonyl oxygen atoms and the nitrogen atom, indicating susceptibility to electrophilic attack. jddtonline.inforesearchgate.net Conversely, positive potential areas (blue) are typically found around the hydrogen atoms and, most significantly, the sulfur atom, marking them as sites for nucleophilic attack. jddtonline.info

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfonyl Piperazine Derivative Data extrapolated from studies on analogous compounds for illustrative purposes.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore these aspects. nih.govnih.gov

Table 2: Key Dihedral Angles in the Predicted Low-Energy Conformation Illustrative data based on general principles of piperidine ring conformation.

| Dihedral Angle | Predicted Value (Degrees) | Description |

| C-C-N-S | ~175° | Defines the orientation of the sulfonyl group relative to the piperidine ring |

| C-N-C-C(phenyl) | ~60° | Describes the torsion of the phenyl group substituent |

| N-S-Cl-O | Varies | Represents the rotation around the S-Cl bond |

Prediction of Reactivity and Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating its potential reaction mechanisms. mdpi.com

Reactivity Descriptors: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov For related sulfonamides, this gap is influenced by the nature of the substituents on the aromatic ring and the piperidine/piperazine moiety. jddtonline.info Global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index, derived from the HOMO and LUMO energies, can provide quantitative measures of reactivity. mdpi.com

Reaction Mechanisms: this compound is primarily used as a reagent in organic synthesis, most notably for the introduction of the 4-phenylpiperidine-1-sulfonyl group onto other molecules, such as amines, to form sulfonamides. The reaction mechanism typically involves a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion then acts as a leaving group.

Computational studies on the reactions of arenesulfonyl chlorides have shown that these reactions can proceed through different mechanisms, including SN2-like pathways or addition-elimination mechanisms, depending on the reactants and conditions. nih.gov Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates to determine the most favorable reaction pathway.

Application of Quantum Chemical Methods for Mechanistic Insights

Quantum chemical methods, particularly DFT, provide deep mechanistic insights into the reactions involving this compound. figshare.com

Transition State Analysis: By calculating the structures and energies of reactants, products, and transition states, a detailed energy profile of a reaction can be constructed. For the sulfonamide formation reaction, DFT calculations can model the approach of a nucleophile (e.g., an amine) to the sulfonyl chloride. The geometry of the transition state, including the forming and breaking bond lengths, can be precisely determined. This analysis helps to understand the factors that influence the reaction rate, such as steric and electronic effects.

Solvent Effects: The inclusion of solvent effects in computational models, often using methods like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate mechanistic insights, as most reactions are carried out in solution. The solvent can stabilize charged intermediates and transition states, thereby altering the energy barriers and potentially the reaction mechanism itself.

Through these advanced computational approaches, a detailed, atomistic-level understanding of the behavior and reactivity of this compound can be achieved, guiding its application in chemical synthesis and the design of new molecules. figshare.com

Advanced Analytical Research Methodologies for 4 Phenylpiperidine 1 Sulfonyl Chloride and Its Derivatives

Sophisticated Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the precise molecular architecture of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography provide detailed insights into the connectivity, elemental composition, and three-dimensional structure of 4-Phenylpiperidine-1-sulfonyl chloride.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net For a molecule like this compound, ¹H NMR would reveal distinct signals for the protons on the phenyl ring and the piperidine (B6355638) ring, with their chemical shifts and splitting patterns indicating their connectivity. researchgate.netchemicalbook.com Similarly, ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on typical chemical shifts for similar structural motifs. researchgate.netrsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho) | 7.30 - 7.40 | 126.0 - 127.0 |

| Phenyl C-H (meta) | 7.20 - 7.30 | 129.0 - 130.0 |

| Phenyl C-H (para) | 7.15 - 7.25 | 127.0 - 128.0 |

| Phenyl C (ipso) | - | 142.0 - 143.0 |

| Piperidine C4-H | 2.70 - 2.90 | 41.0 - 42.0 |

| Piperidine C2/6-H (axial/eq) | 3.00 - 3.80 | 47.0 - 48.0 |

| Piperidine C3/5-H (axial/eq) | 1.70 - 2.00 | 32.0 - 33.0 |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. mdpi.com This precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of this compound and its derivatives. researchgate.net

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, involve the fragmentation of a selected precursor ion. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the S-N bond, loss of SO₂, or fragmentation of the piperidine ring. doi.org Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural components of the molecule. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄ClNO₂S |

| Calculated Exact Mass [M+H]⁺ | 260.05065 |

| Common Fragmentation Pathways | Loss of Cl, Loss of SO₂, Cleavage of S-N bond |

| Key Fragment Ion (m/z) | [M-SO₂Cl]⁺ |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. mdpi.com

For this compound or its crystalline derivatives, a successful X-ray analysis would yield a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the phenyl and piperidine rings. For instance, it can confirm if the piperidine ring adopts a chair conformation and the orientation (axial or equatorial) of the phenyl group. nih.gov

Stereochemistry: The absolute configuration of any chiral centers within the molecule.

Intermolecular interactions: How molecules pack together in the crystal lattice, revealing details about hydrogen bonds or other non-covalent interactions.

Table 3: Representative Crystallographic Data for a Phenylpiperidine Derivative

Data is hypothetical and representative of a typical small organic molecule crystallographic analysis. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

Chromatographic Methods for Research-Level Purity and Separation

Chromatography is essential for the separation, identification, and purification of chemical compounds. For research involving this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used to assess purity and isolate specific derivatives from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally sensitive compounds. rjptonline.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing compounds like this compound. In this method, the compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). patsnap.com

Method development involves optimizing several parameters to achieve good resolution between the target compound, starting materials, and any impurities. mdpi.com These parameters include the type of column, the composition of the mobile phase (often run in a gradient mode where the solvent ratio changes over time), the flow rate, and the detection wavelength (as the phenyl group provides strong UV absorbance). rjptonline.org Pre-column derivatization can also be employed to enhance the detectability of related compounds that lack a strong chromophore. researchgate.net

Table 4: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful separation technique ideal for volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility, GC is highly applicable for analyzing its volatile precursors, such as 4-phenylpiperidine (B165713), or for analyzing volatile derivatives created for specific analytical purposes. chromforum.org

For compounds with polar functional groups like amines, derivatization is often necessary to improve volatility, thermal stability, and chromatographic peak shape. researchgate.net This involves chemically modifying the analyte, for example, through acylation or silylation, to make it more suitable for GC analysis. acs.orgsemanticscholar.org The separation is achieved on a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.gov

Table 5: Typical GC-MS Conditions for Volatile Amine Derivative Analysis

| Parameter | Condition |

| Derivatizing Agent | N-methyl-bis(trifluoroacetamide) (MBTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Integrated Analytical Platforms for Reaction Monitoring and Process Development

The synthesis and development of this compound and its derivatives necessitate precise control over reaction parameters to ensure optimal yield, purity, and safety. Integrated analytical platforms, which combine multiple analytical techniques into a single system, are indispensable for real-time reaction monitoring and robust process development. ijpsjournal.com These platforms provide a continuous stream of data on the concentration of reactants, intermediates, products, and impurities, enabling chemists to make informed decisions throughout the course of a reaction. acs.org This approach is a cornerstone of Process Analytical Technology (PAT), which aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes. ijpsjournal.com

Hyphenated techniques are central to integrated analytical platforms, offering multi-dimensional data from a single analysis. ijpsjournal.com For the synthesis of sulfonyl chlorides, the combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful. ijpsjournal.comonlineorganicchemistrytutor.com High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) separates the components of the complex reaction mixture, while the mass spectrometer provides molecular weight and structural information for each separated component. onlineorganicchemistrytutor.commdpi.com This allows for the unambiguous identification and quantification of the desired product, such as this compound, and helps in tracking the formation of byproducts like the corresponding sulfonic acid. mdpi.com

In addition to LC-MS, other spectroscopic techniques can be integrated directly into reaction systems. For instance, in-line Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor changes in functional groups and molecular structure in real-time. ijpsjournal.comresearchgate.net The integration of these tools into continuous flow reactors is transforming chemical synthesis, allowing for automated process control and optimization. acs.orgmdpi.com By continuously monitoring reaction kinetics and conversion rates, these platforms facilitate the rapid identification of optimal reaction conditions, such as temperature and reagent stoichiometry, leading to improved process efficiency and consistency. mdpi.com

The data below illustrates common integrated platforms used in the process development of sulfonyl chlorides and related compounds.

| Integrated Platform | Constituent Techniques | Application in Reaction Monitoring | Key Advantages |

| HPLC-MS/UPLC-MS | High-Performance Liquid Chromatography / Ultra-Performance Liquid Chromatography, Mass Spectrometry | Quantifies starting materials, intermediates, and final product; identifies and tracks impurities. mdpi.com | High sensitivity and specificity; provides molecular weight and structural information. ijpsjournal.comonlineorganicchemistrytutor.com |

| GC-MS | Gas Chromatography, Mass Spectrometry | Analyzes volatile components, reaction intermediates, and byproducts. ijpsjournal.comresearchgate.net | Excellent for separating and identifying volatile organic compounds. onlineorganicchemistrytutor.com |

| In-line FTIR | Fourier Transform Infrared Spectroscopy | Monitors the disappearance of reactant functional groups and the appearance of product functional groups in real-time. researchgate.net | Non-destructive; provides real-time kinetic data; suitable for flow chemistry. acs.org |

| In-line NMR | Nuclear Magnetic Resonance Spectroscopy | Provides detailed structural information on molecules in the reaction mixture; tracks conversion rates. researchgate.netsolubilityofthings.com | Offers unambiguous structural elucidation of intermediates and products without the need for sample extraction. solubilityofthings.com |

Emerging Analytical Modalities in Chemical Research

The field of analytical chemistry is continuously evolving, with new modalities emerging that promise to enhance the study of complex molecules like this compound. techniques-ingenieur.fr These cutting-edge techniques offer improvements in speed, sensitivity, and the level of detail that can be obtained, pushing the boundaries of chemical analysis. ijpsjournal.com

One of the most significant trends is the miniaturization of analytical systems, often referred to as "lab-on-a-chip" or microfluidic devices. These devices integrate multiple laboratory functions, including chemical synthesis, sample handling, and analysis, onto a single chip. For the study of this compound derivatives, a microfluidic platform could enable high-throughput screening of reaction conditions or enzymatic resolutions, providing quasi-real-time analysis with minimal reagent consumption. The integration of synthesis and analysis on a single device dramatically accelerates the entire research and development process.

Mass spectrometry imaging (MSI) is another powerful emerging technique that allows for the visualization of the spatial distribution of molecules within a sample. ijpsjournal.com Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can map the location of specific compounds in tissue sections or other complex matrices without the need for labeling. ijpsjournal.com This could be invaluable in metabolism studies of derivatives of this compound, showing where the parent compound and its metabolites are distributed.

Furthermore, advances in nanomaterial-based sensors are creating new possibilities for highly sensitive and selective chemical detection. solubilityofthings.com These sensors can be designed to detect specific analytes in real-time, which could be applied to environmental monitoring or quality control processes involving this compound. solubilityofthings.com Other novel approaches include the development of unique analytical platforms that repurpose existing technology to gain deeper mechanistic understanding of new chemical reactions. digitellinc.com

The following table summarizes some of these emerging analytical modalities and their potential applications in the research of this compound.

| Emerging Modality | Principle | Potential Application for this compound | Key Advantages |

| Lab-on-a-Chip (Microfluidics) | Integration of chemical reactions and analysis on a miniaturized device. | High-throughput screening of synthesis conditions; rapid analysis of reaction products. | Reduced reagent consumption; increased speed of analysis; improved safety. |

| Mass Spectrometry Imaging (e.g., MALDI-MSI) | Combines mass spectrometry with imaging to map the spatial distribution of molecules in a sample. ijpsjournal.com | Visualizing the distribution of the compound and its metabolites in biological tissues. | Provides spatial information without labeling; high molecular specificity. ijpsjournal.com |

| Nanomaterial-Based Sensors | Utilizes the unique properties of nanomaterials for highly sensitive and selective detection of target analytes. solubilityofthings.com | Real-time process monitoring; trace-level detection for quality control or environmental analysis. | High sensitivity and selectivity; potential for rapid, real-time analysis. solubilityofthings.com |

| Advanced NMR Techniques (e.g., 2D NMR) | Two-dimensional Nuclear Magnetic Resonance techniques (COSY, HSQC, HMBC) that reveal complex structural insights. ijpsjournal.com | Unambiguous structure elucidation of complex derivatives and reaction intermediates. | Provides detailed information on molecular structure and connectivity. ijpsjournal.com |

Future Research Directions and Emerging Perspectives

Exploration of Unprecedented Reactivity and Selectivity

The future exploration of 4-Phenylpiperidine-1-sulfonyl chloride is expected to unveil novel facets of its chemical behavior. The sulfonyl chloride moiety is a well-established electrophile, readily participating in reactions with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. wikipedia.org However, the interplay between this functional group and the 4-phenylpiperidine (B165713) core could lead to unprecedented reactivity patterns.

Future investigations will likely focus on:

Chemoselective Transformations: Developing reactions that selectively target the sulfonyl chloride group in the presence of other potentially reactive sites on the phenyl or piperidine (B6355638) rings. This is crucial for the efficient synthesis of complex molecules without the need for extensive protecting group strategies. Research into chemoselective amidations in the synthesis of m-sulfamoylbenzamide analogues has shown that reactivity differences between functional groups (e.g., aroyl chloride vs. sulfonyl chloride) can be exploited, a principle applicable to this compound. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions: While sulfonyl chlorides are known to participate in certain coupling reactions, there is vast potential in exploring novel catalytic systems that can activate the S-Cl bond for C-C or C-heteroatom bond formation. This could open avenues to derivatives that are otherwise difficult to access.

Novel Ring-Opening and Rearrangement Reactions: Investigating the possibility of inducing ring-opening of the piperidine moiety or skeletal rearrangements under specific reaction conditions, potentially leading to the discovery of entirely new heterocyclic scaffolds.

The inherent reactivity of sulfonyl chlorides with nucleophiles like amines and alcohols is a cornerstone of their utility. wikipedia.org The challenge and opportunity lie in modulating this reactivity to achieve high selectivity in increasingly complex molecular environments.

Advancements in Catalytic System Design for Synthesis

The synthesis of sulfonyl chlorides and their derivatives is continually being refined through the development of advanced catalytic systems. acs.org For this compound, future research will likely concentrate on catalysts that offer improved efficiency, sustainability, and scope.

Key areas of advancement include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. nih.gov Developing photocatalytic methods for the synthesis of this compound from readily available precursors could offer a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents. nih.gov For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) have been successfully employed for the synthesis of arylsulfonyl chlorides from arenediazonium salts. nih.gov

Transition-Metal Catalysis: The use of copper, palladium, and other transition metals in sulfonylation reactions is an active area of research. acs.org Future work could focus on designing ligand-supported catalysts that provide high turnover numbers and exquisite control over regioselectivity and stereoselectivity, particularly for creating chiral derivatives.

Biocatalysis: The use of enzymes to catalyze the formation of sulfonyl chlorides or their downstream products represents a green and highly selective approach. While still a nascent field for this class of compounds, the potential for enzymatic resolution or asymmetric synthesis is a compelling direction for future investigation.

| Catalytic System | Precursors | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Sandmeyer-type Reaction | Anilines, SO₂ surrogate (DABSO) | Uses readily available starting materials. | Synthesis from a corresponding amino-phenylpiperidine precursor. | organic-chemistry.org |

| Heterogeneous Photocatalysis (K-PHI) | Arenediazonium salts, SOCl₂/H₂O | Metal-free, uses visible light, mild conditions. | Sustainable synthesis from a diazotized phenylpiperidine derivative. | nih.gov |

| Transition-Metal Catalyzed LRP | Multisulfonyl chloride initiators | Controlled polymerization for functional materials. | Use as an initiator for living radical polymerization. | cmu.edu |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers significant advantages in terms of safety, scalability, and process control. mdpi.commdpi.com The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry. rsc.org

Future perspectives in this area include:

Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems (e.g., HPLC-MS) will enable the rapid synthesis and screening of libraries of 4-phenylpiperidine sulfonamides. chimia.ch This high-throughput approach is invaluable for accelerating drug discovery programs.

Process Optimization with Machine Learning: Integrating machine learning algorithms with automated flow platforms can allow for real-time optimization of reaction parameters (temperature, flow rate, stoichiometry), leading to improved yields and reduced development time.

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Often inefficient, risk of thermal runaway. | Superior heat exchange due to high surface-area-to-volume ratio. | nih.gov |

| Safety | Handling of large quantities of hazardous materials. | Small reactor volumes minimize risk; in-situ generation of unstable reagents is possible. | rsc.orgnih.gov |

| Scalability | Often requires re-optimization of conditions. | Scalable by running the process for longer times ("scaling out"). | mdpi.com |

| Process Control | Difficult to maintain precise control over parameters. | Excellent control over temperature, pressure, and residence time. | rsc.org |

Development of Novel Analytical Techniques for Enhanced Characterization

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their characterization and quality control becomes paramount. While standard methods like NMR and mass spectrometry are indispensable, future research will benefit from the application and development of more advanced analytical tools.

Emerging directions in this area are:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Orbitrap or FT-ICR mass spectrometry will allow for unambiguous determination of elemental compositions. Furthermore, detailed tandem mass spectrometry (MS/MS) fragmentation studies can provide deep structural insights, helping to differentiate isomers and elucidate the structures of unknown impurities or metabolites. wvu.edu Predicted collision cross-section (CCS) values can also serve as an additional identifier for the compound. uni.lu

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) are crucial for the complete assignment of proton and carbon signals, especially for complex derivatives. mdpi.com Future applications could involve the use of non-routine nuclei or specialized pulse sequences to probe subtle stereochemical features.

Hyphenated Chromatographic Techniques: The coupling of ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry (UHPLC-MS) or charged aerosol detection (CAD) will be essential for the rapid and sensitive analysis of reaction mixtures and for the quantification of impurities. researchgate.netnih.gov The development of chiral chromatography methods will also be critical for the analysis and separation of enantiomers.

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 260.05065 | 153.8 |

| [M+Na]⁺ | 282.03259 | 161.3 |

| [M-H]⁻ | 258.03609 | 158.9 |

Data sourced from PubChemLite. uni.lu CCS (Collision Cross Section) values are predicted.

Synergistic Approaches in Material Science and Synthetic Chemistry

The interface between synthetic chemistry and material science offers exciting opportunities for this compound. Its bifunctional nature—a reactive handle for polymerization or surface modification and a rigid scaffold that can impart desirable physical properties—makes it an attractive building block for novel materials.

Future research could explore:

Functional Polymers: Using this compound as a monomer or as a post-polymerization modification reagent to create polymers with unique properties. For example, incorporating this moiety into polymer backbones could enhance thermal stability, alter solubility, or introduce sites for further functionalization. Polymer-bound sulfonyl chlorides are versatile reagents used in solid-phase synthesis and as scavengers. chemimpex.comrapp-polymere.com

Surface Modification: Grafting molecules of this compound onto the surfaces of materials (e.g., silica, gold, carbon nanotubes) to tailor their surface properties. The phenylpiperidine group could be used to modulate hydrophobicity, introduce chirality, or create specific binding sites for biological molecules.

Organocatalysis: The piperidine scaffold is a common feature in many organocatalysts. Future work could involve designing and synthesizing novel catalysts derived from this compound for asymmetric synthesis.

The collaboration between synthetic chemists, who can design and create novel derivatives, and material scientists, who can characterize and find applications for the resulting materials, will be crucial for realizing the full potential of this compound in this domain.

Q & A

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products